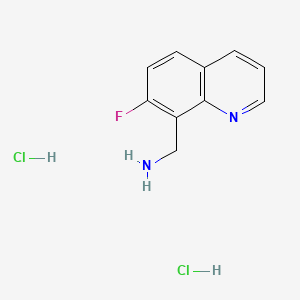

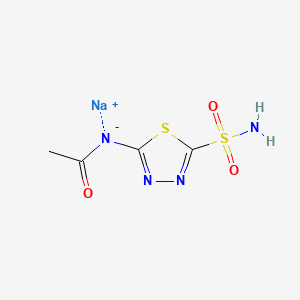

Acetazolamide sodium salt; Diamox Parenteral; Sodium acetazolamidate; Sodium acetazolamide; Vetamox

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetazolamide sodium is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema. It is a derivative of acetazolamide, a well-known diuretic and anticonvulsant medication. Acetazolamide sodium is particularly valued for its ability to reduce intraocular pressure and its role in managing fluid retention conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

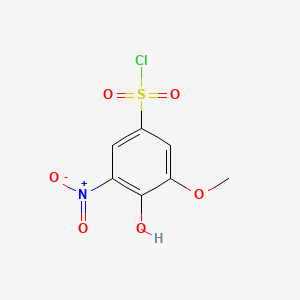

The synthesis of acetazolamide sodium typically involves the oxidation of a thiol derivative to form a sulfonyl chloride intermediate. This intermediate is then reacted with various amines, hydrazones, and bis-amine precursors to produce new sulfonamide derivatives . The use of sodium hypochlorite (commercial bleach) instead of chlorine gas has been shown to enhance the safety, environmental conditions, and efficiency of the oxidation process .

Industrial Production Methods

For industrial production, acetazolamide sodium is often prepared by providing an acetazolamide sodium solution and then aseptically spray drying the solution to obtain the powder form . This method ensures high purity and bioavailability, making it suitable for injectable dosage forms .

Analyse Des Réactions Chimiques

Types of Reactions

Acetazolamide sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation process is crucial for converting the thiol derivative to the sulfonyl chloride intermediate .

Common Reagents and Conditions

Oxidation: Sodium hypochlorite (NaOCl) is commonly used as an oxidizing agent.

Substitution: Various amines, hydrazones, and bis-amine precursors are used to create new sulfonamide derivatives.

Major Products Formed

The major products formed from these reactions include novel sulfonamide derivatives with enhanced antibacterial and antioxidant properties .

Applications De Recherche Scientifique

Acetazolamide sodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of new compounds with potential antibacterial and antioxidant activities.

Biology: Studied for its effects on cellular membrane ion/water channel activity and hydrogen ion transport.

Medicine: Widely used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema It is also used off-label to stimulate respiratory drive in patients with chronic obstructive pulmonary disease.

Industry: Employed in the production of high-purity injectable dosage forms.

Mécanisme D'action

Acetazolamide sodium works by inhibiting the enzyme carbonic anhydrase, which is involved in the reversible hydration of carbon dioxide and dehydration of carbonic acid. This inhibition leads to a reduction in hydrogen ion secretion at the renal tubule and increased renal excretion of sodium, potassium, bicarbonate, and water . The enzyme inhibition also decreases the formation of hydrogen ions and bicarbonate from carbon dioxide and water, reducing intraocular pressure and fluid retention .

Comparaison Avec Des Composés Similaires

Acetazolamide sodium is part of the carbonic anhydrase inhibitor family, which includes other compounds like methazolamide and dorzolamide. Compared to these compounds, acetazolamide sodium is unique in its broad range of applications, including its use in both ophthalmology and neurology .

List of Similar Compounds

- Methazolamide

- Dorzolamide

- Brinzolamide

Acetazolamide sodium stands out due to its versatility and effectiveness in treating a variety of conditions beyond just glaucoma .

Propriétés

Formule moléculaire |

C4H5N4NaO3S2 |

|---|---|

Poids moléculaire |

244.2 g/mol |

Nom IUPAC |

sodium;acetyl-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)azanide |

InChI |

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1 |

Clé InChI |

MRSXAJAOWWFZJJ-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)[N-]C1=NN=C(S1)S(=O)(=O)N.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)

![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)

![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)

![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)

![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)